molecular formula C29H26N2O5S B7465265 2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate

2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate

Cat. No.: B7465265
M. Wt: 514.6 g/mol
InChI Key: NSROPVHZKXKGID-UHFFFAOYSA-N
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Description

2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes both benzoyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbenzoyl chloride with 2-aminoethyl 3-(benzylsulfamoyl)benzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfamoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or benzyl derivatives.

Scientific Research Applications

2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate involves its interaction with specific molecular targets. The benzoyl and sulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate
  • 2-[(4-Chlorobenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate
  • 2-[(4-Nitrobenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate

Uniqueness

2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate is unique due to the presence of the phenyl group, which can enhance its ability to interact with aromatic systems in biological molecules. This can lead to stronger binding affinities and potentially more effective biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5S/c32-28(25-16-14-24(15-17-25)23-10-5-2-6-11-23)30-18-19-36-29(33)26-12-7-13-27(20-26)37(34,35)31-21-22-8-3-1-4-9-22/h1-17,20,31H,18-19,21H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSROPVHZKXKGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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